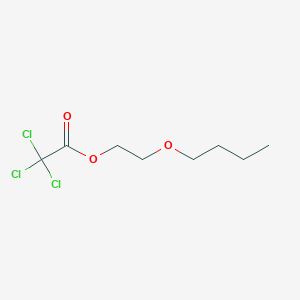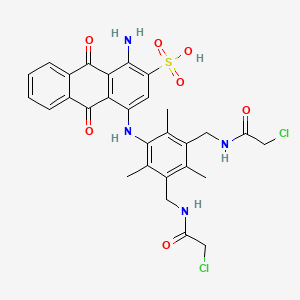
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a nitro-substituted compound, which means it contains a nitro group (-NO2) attached to its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the nitration of 1,2,3,4-tetrahydrobenz(a)anthracene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 12-Amino-1,2,3,4-tetrahydrobenz(a)anthracene.
Reduction: Various reduced derivatives can be formed depending on the reaction conditions.
Substitution: Substituted derivatives with different functional groups can be obtained.
Aplicaciones Científicas De Investigación
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and cytotoxic effects. The compound’s molecular targets include enzymes involved in metabolic pathways and cellular signaling proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: A parent compound without the nitro group.
1,2,3,4-Tetrahydrobenz(a)anthracene: A reduced form without the nitro group.
12-Amino-1,2,3,4-tetrahydrobenz(a)anthracene: A reduced derivative with an amino group instead of a nitro group.
Uniqueness
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for forming reactive intermediates, making it valuable for research in various fields.
Propiedades
Número CAS |
134998-75-7 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
12-nitro-1,2,3,4-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H15NO2/c20-19(21)18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h2,4,6,8-11H,1,3,5,7H2 |
Clave InChI |
MSEPDSUCZXLZAV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC3=CC4=CC=CC=C4C(=C23)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



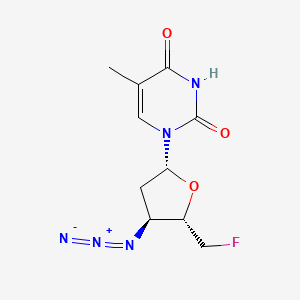

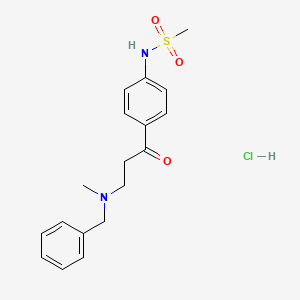

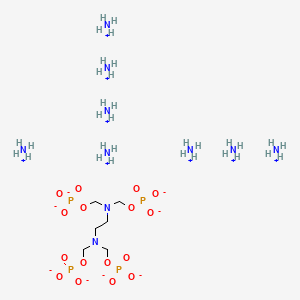
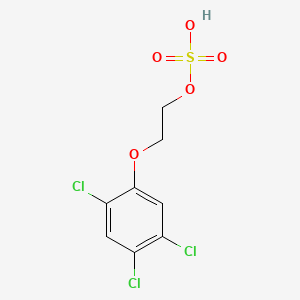
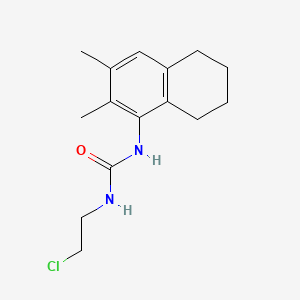

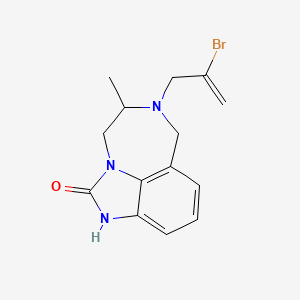
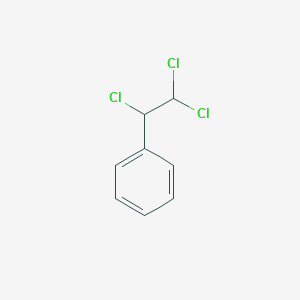
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
